(R)-1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-ol
Overview
Description
®-1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-ol is a chiral compound that features a quinoxaline ring substituted with a nitro group at the 6-position and a pyrrolidin-3-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-ol typically involves the following steps:
Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Nitration: The quinoxaline ring is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position.
Formation of the Pyrrolidin-3-ol Moiety: The pyrrolidin-3-ol moiety can be introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the nitrated quinoxaline intermediate.
Industrial Production Methods: Industrial production of ®-1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-ol may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidin-3-ol moiety, leading to the formation of corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas, or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products:
Oxidation Products: Ketones or aldehydes derived from the pyrrolidin-3-ol moiety.
Reduction Products: Amino derivatives of the quinoxaline ring.
Substitution Products: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
®-1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-ol has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins or nucleic acids.
Materials Science: The compound may be investigated for its electronic properties and potential use in organic electronics or as a building block for advanced materials.
Mechanism of Action
The mechanism of action of ®-1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the quinoxaline ring can engage in π-π stacking interactions with aromatic residues in proteins. The pyrrolidin-3-ol moiety can form hydrogen bonds with biological targets, contributing to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
®-1-(6-Aminoquinoxalin-2-yl)pyrrolidin-3-ol: This compound is similar but has an amino group instead of a nitro group.
®-1-(6-Methylquinoxalin-2-yl)pyrrolidin-3-ol: This compound features a methyl group at the 6-position instead of a nitro group.
Uniqueness: ®-1-(6-Nitroquinoxalin-2-yl)pyrrolidin-3-ol is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
(3R)-1-(6-nitroquinoxalin-2-yl)pyrrolidin-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c17-9-3-4-15(7-9)12-6-13-11-5-8(16(18)19)1-2-10(11)14-12/h1-2,5-6,9,17H,3-4,7H2/t9-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKWOMJMWRYHNL-SECBINFHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=CN=C3C=C(C=CC3=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)C2=CN=C3C=C(C=CC3=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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